molecular formula C16H24N2O2 B4844975 N,N'-dibutylisophthalamide CAS No. 15088-35-4

N,N'-dibutylisophthalamide

Cat. No.: B4844975
CAS No.: 15088-35-4
M. Wt: 276.37 g/mol
InChI Key: UEUJQJBBZXOQII-UHFFFAOYSA-N
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Description

N,N’-dibutylisophthalamide: is an organic compound with the molecular formula C16H25N3O2. It is a derivative of isophthalic acid, where the carboxylic acid groups are replaced by amide groups bonded to butyl chains. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-dibutylisophthalamide typically involves the reaction of isophthaloyl chloride with dibutylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of N,N’-dibutylisophthalamide may involve a continuous flow process where isophthaloyl chloride and dibutylamine are fed into a reactor. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: N,N’-dibutylisophthalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The amide groups can participate in nucleophilic substitution reactions, where the butyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products:

    Oxidation: Isophthalic acid derivatives.

    Reduction: Dibutylamine derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N,N’-dibutylisophthalamide is used as a ligand in coordination chemistry to form complexes with metal ions

Biology: In biological research, N,N’-dibutylisophthalamide is used as a model compound to study the interactions of amides with biological molecules. It is also investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

Medicine: The compound is explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals. Its ability to form stable complexes with metal ions makes it a candidate for use in metal-based drugs.

Industry: N,N’-dibutylisophthalamide is used in the production of polymers and resins. It acts as a plasticizer, improving the flexibility and durability of the final products. It is also used in the manufacture of adhesives and coatings.

Mechanism of Action

The mechanism of action of N,N’-dibutylisophthalamide involves its ability to form stable complexes with metal ions and other molecules. The amide groups can coordinate with metal ions, forming chelates that are stable under various conditions. This property is exploited in catalysis, drug delivery, and material science.

Molecular Targets and Pathways:

    Metal Ions: The compound targets metal ions, forming stable complexes that can be used in catalysis and drug delivery.

    Biological Molecules: It interacts with proteins and nucleic acids, influencing their structure and function.

Comparison with Similar Compounds

  • N,N’-dimethylisophthalamide
  • N,N’-diethylisophthalamide
  • N,N’-dipropylisophthalamide

Comparison: N,N’-dibutylisophthalamide is unique due to its longer butyl chains, which provide different physical and chemical properties compared to its shorter-chain analogs. The longer chains increase the hydrophobicity of the compound, affecting its solubility and interactions with other molecules. This makes N,N’-dibutylisophthalamide more suitable for applications requiring higher hydrophobicity, such as in the production of certain polymers and resins.

Properties

IUPAC Name

1-N,3-N-dibutylbenzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-3-5-10-17-15(19)13-8-7-9-14(12-13)16(20)18-11-6-4-2/h7-9,12H,3-6,10-11H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUJQJBBZXOQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=CC=C1)C(=O)NCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366754
Record name N,N'-dibutylbenzene-1,3-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15088-35-4
Record name N,N'-dibutylbenzene-1,3-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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